molecular formula C26H30ClNO5 B301970 (9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Cat. No. B301970
M. Wt: 472 g/mol
InChI Key: MIZDDLFOFINVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as CMAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMAA belongs to the acridine family of compounds and has been shown to possess anti-inflammatory and anticancer properties.

Mechanism of Action

The exact mechanism of action of (9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anticancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. Inhibition of NF-κB signaling pathway by this compound leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the degradation of acetylcholine in the brain. This suggests that this compound may have potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its high purity and stability. This compound can be synthesized with high purity and its stability can be maintained through proper storage and handling. In addition, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the research on (9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One direction is to further investigate the mechanism of action of this compound. Understanding the exact mechanism of action of this compound will provide insights into its potential therapeutic applications and aid in the design of experiments to study its effects.
Another direction is to investigate the potential use of this compound in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which suggests that it may have potential use in the treatment of these diseases.
Finally, further studies can be conducted to investigate the potential use of this compound in combination with other drugs. Combining this compound with other drugs may enhance its therapeutic effects and provide a more effective treatment option for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound possesses anti-inflammatory and anticancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in combination with other drugs.

Synthesis Methods

(9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxyaniline with 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridine-9-carboxylic acid. The reaction involves the use of various reagents and solvents to achieve the desired product. The purity of the synthesized this compound can be determined through various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

(9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C26H30ClNO5

Molecular Weight

472 g/mol

IUPAC Name

2-[9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C26H30ClNO5/c1-25(2)9-16-23(18(29)11-25)22(14-6-7-20(33-5)15(27)8-14)24-17(28(16)13-21(31)32)10-26(3,4)12-19(24)30/h6-8,22H,9-13H2,1-5H3,(H,31,32)

InChI Key

MIZDDLFOFINVLP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)Cl)C(=O)C1)C

Origin of Product

United States

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